Product packaging for Fmoc-cys(dpm)-oh(Cat. No.:CAS No. 247595-29-5)

Fmoc-cys(dpm)-oh

Cat. No.: B1390414
CAS No.: 247595-29-5
M. Wt: 509.6 g/mol
InChI Key: IVPLDYIPIHKRET-NDEPHWFRSA-N
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Description

Fmoc-cys(dpm)-oh is a useful research compound. Its molecular formula is C31H27NO4S and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO4S B1390414 Fmoc-cys(dpm)-oh CAS No. 247595-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPLDYIPIHKRET-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fmoc Cys Dpm Oh in Solid Phase Peptide Synthesis Spps

Fundamental Role in Fmoc SPPS

Integration as a Protected Amino Acid Building Block

Fmoc-Cys(Dpm)-OH serves as a key protected amino acid derivative for introducing cysteine into a growing peptide chain during Fmoc-based SPPS. sigmaaldrich.compeptanova.de In this strategy, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups. peptide.compeptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups. peptide.com The Dpm group protecting the thiol side chain of cysteine is stable to the basic conditions used for Fmoc removal, preventing undesirable side reactions such as oxidation or alkylation of the thiol group during synthesis. rsc.orgbachem.com

Mechanism of Fmoc Group Cleavage and its Implications

The removal of the Fmoc group is a critical step in each cycle of SPPS. It proceeds via a base-induced β-elimination mechanism. peptide.comchempep.com A secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system. peptide.comembrapa.br This leads to the cleavage of the carbamate (B1207046) bond, releasing the free N-terminal amine of the peptide and generating dibenzofulvene (DBF) and carbon dioxide. peptide.comchempep.com

The liberated DBF is a reactive electrophile that can undergo a Michael addition with the newly deprotected amino group of the peptide, leading to an irreversible side reaction. chempep.com To prevent this, piperidine acts not only as the cleavage reagent but also as a scavenger, reacting with the DBF to form a stable adduct. peptide.comchempep.com The completion of the deprotection step can be monitored by UV spectroscopy due to the strong chromophoric nature of the DBF-piperidine adduct. chempep.com In cases of slow or incomplete deprotection, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although piperidine is often still included to scavenge the DBF by-product. peptide.com

Role of Dpm as a Thiol-Protecting Group

The diphenylmethyl (Dpm) group is an acid-labile protecting group for the thiol side chain of cysteine. sigmaaldrich.comrsc.org Its stability profile makes it particularly useful in Fmoc SPPS. The Dpm group is stable to the repetitive basic treatments with piperidine required for Fmoc group removal. issuu.com It also exhibits greater stability to mild acid conditions compared to other protecting groups like trityl (Trt). sigmaaldrich.com This increased stability allows for the selective removal of more acid-labile groups, such as the 4-methoxytrityl (Mmt) group, from other cysteine residues on the solid phase using dilute trifluoroacetic acid (TFA) without significant loss of the Dpm group. sigmaaldrich.com This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides. sigmaaldrich.comrsc.org The Dpm group is ultimately removed during the final cleavage of the peptide from the resin support using a strong acid cocktail, typically containing a high concentration of TFA (e.g., 95%). sigmaaldrich.com

Comparative Analysis with Other Cysteine Protecting Groups in Fmoc SPPS

This compound vs. Fmoc-Cys(Trt)-OH

A common alternative to this compound is Fmoc-Cys(Trt)-OH, where the thiol group is protected by the trityl (triphenylmethyl) group. The choice between these two derivatives often depends on the specific requirements of the peptide synthesis.

Relative Acid Lability and Cleavage Conditions

The primary difference between the Dpm and Trt protecting groups lies in their acid lability. The Trt group is significantly more labile to acid than the Dpm group. sigmaaldrich.com The S-Trt group can be slowly cleaved by solutions containing 1-3% TFA, whereas the S-Dpm group remains stable under these conditions. sigmaaldrich.com Complete removal of the Trt group is typically achieved during the standard final cleavage from the resin with high concentrations of TFA. sigmaaldrich.com

In contrast, the Dpm group requires more stringent acidic conditions for its removal, generally a high concentration of TFA (60-95%). sigmaaldrich.comcsic.es This differential stability allows for orthogonal strategies in peptide synthesis. For instance, a peptide containing both Cys(Trt) and Cys(Dpm) can be selectively deprotected at the Trt-protected cysteine on the resin, allowing for a specific disulfide bond formation, while the Dpm-protected cysteine remains intact until the final, more acidic, cleavage step. sigmaaldrich.com

It is also noteworthy that the use of this compound has been associated with lower levels of racemization during coupling reactions compared to Fmoc-Cys(Trt)-OH. nih.gov One study reported racemization levels of 1.2% for Dpm compared to 8.0% for Trt under certain SPPS conditions. rsc.org

Table 1: Comparison of Dpm and Trt Protecting Groups

Feature This compound Fmoc-Cys(Trt)-OH
Acid Lability Less acid-labile. sigmaaldrich.com More acid-labile. sigmaaldrich.com
Cleavage Conditions Requires high concentration of TFA (60-95%). sigmaaldrich.comcsic.es Cleaved by standard TFA cocktails; slowly cleaved by 1-3% TFA. sigmaaldrich.com
Orthogonality Orthogonal to Mmt and Trt groups. sigmaaldrich.comrsc.org Not fully orthogonal to Mmt. csic.es
Racemization Lower tendency for racemization during coupling. nih.gov Higher tendency for racemization during coupling. rsc.orgnih.gov
Impact on Racemization during Coupling

A significant challenge in peptide synthesis is the racemization of amino acid residues during the activation and coupling steps, with cysteine being particularly susceptible. sigmaaldrich.com The choice of the sulfur-protecting group has a direct impact on the stereochemical integrity of the cysteine residue.

The Dpm group is known to reduce the extent of racemization compared to some other protecting groups. Research has shown that the sterically hindered nature of the Dpm group can shield the sulfur atom, which is thought to destabilize the enol intermediate responsible for racemization. nih.gov In comparative studies, this compound demonstrates significantly less racemization than Fmoc-Cys(Trt)-OH. For instance, under specific coupling conditions mediated by uronium reagents, Dpm-protected cysteine resulted in 1.2% racemization, whereas the Trt-protected version showed a much higher level of 8.0%. rsc.org Another study reported racemization levels of 6.8% for this compound compared to 3.3% for Fmoc-Cys(Trt)-OH under DIPCDI/Oxyma Pure coupling conditions, indicating that the specific reagents and conditions are critical factors. sigmaaldrich.com

However, the Dpm group is not the most effective at preventing racemization when compared to other modern protecting groups. The 4-methoxybenzyloxymethyl (MBom) group, for example, has been shown to be exceptionally effective, reducing D-Cys formation to as low as 0.4% under identical conditions where Dpm showed 1.2% racemization. semanticscholar.org This suggests that while Dpm offers an improvement over more traditional groups like Trityl (Trt), other options may be superior for sequences requiring the highest stereochemical fidelity. nih.govsemanticscholar.org

Table 1: Comparative Racemization of Cysteine Derivatives During Coupling
Fmoc-Cys DerivativeRacemization Level (%)Coupling ConditionsSource
This compound1.2%HCTU/6-Cl-HOBt/DIPEA nih.govrsc.org
This compound6.8%DIPCDI/Oxyma Pure sigmaaldrich.com
Fmoc-Cys(Trt)-OH8.0%HCTU/6-Cl-HOBt/DIPEA rsc.org
Fmoc-Cys(Trt)-OH3.3%DIPCDI/Oxyma Pure sigmaaldrich.com
Fmoc-Cys(MBom)-OH0.4%HCTU/6-Cl-HOBt/DIPEA nih.govsemanticscholar.org
Fmoc-Cys(Thp)-OH0.74%DIPCDI/Oxyma Pure sigmaaldrich.com
Fmoc-Cys(Acm)-OHFairly low compared to TrtGeneral HCTU-mediated nih.gov
Solubility of Protected Peptides

The solubility of protected peptide chains in the organic solvents used for SPPS is a critical factor for successful synthesis. Poor solubility can lead to incomplete reactions and aggregation. The protecting groups on amino acid side chains are a major obstacle to solubility. nih.gov Research indicates that the Dpm group's impact on solubility is complex. In liquid-phase peptide synthesis, a long-chain Dpm-type protecting group was found to promote the solubility of a growing hydrophobic peptide in chloroform. lookchem.com Conversely, a study comparing tripeptides protected with different groups found that Thp-protected peptides exhibited greater solubility in water/acetonitrile solvent systems than those protected with Dpm. rsc.org This suggests that the bulky and hydrophobic nature of the Dpm group may enhance solubility in non-polar organic solvents but could be less favorable than smaller, less aromatic groups like Thp in more polar systems. rsc.orgnih.gov

Cost-Effectiveness in Research Applications

In research applications where budget is a consideration, the cost of specialized amino acid derivatives is an important factor. For the routine synthesis of peptides that require a free sulfhydryl group upon final cleavage, Fmoc-Cys(Trt)-OH is widely considered the most cost-effective approach. sigmaaldrich.com The higher cost of derivatives like this compound is generally justified only when its specific chemical properties—such as its unique acid lability or its ability to reduce racemization relative to Trt—are essential for a particular synthetic strategy, for instance, the synthesis of complex peptides with multiple disulfide bridges. nih.gov

This compound vs. Fmoc-Cys(Thp)-OH

The tetrahydropyranyl (Thp) group offers a distinct alternative to Dpm. Research has demonstrated that Fmoc-Cys(Thp)-OH is superior to this compound in several key aspects. iris-biotech.de Most notably, racemization is significantly lower with the Thp group. In a direct comparison using DIPCDI/Oxyma Pure coupling, Fmoc-Cys(Thp)-OH resulted in only 0.74% racemization, whereas this compound produced 6.8%. sigmaaldrich.com Furthermore, initial evidence suggests that peptides protected with the S-Thp group have enhanced solubility compared to those with more aromatic groups like Trt, and by extension, Dpm. rsc.org Thp is also reported to minimize the formation of C-terminal 3-(1-piperidinyl)-alanine side products more effectively than Dpm. iris-biotech.de

This compound vs. Fmoc-Cys(Acm)-OH

The acetamidomethyl (Acm) group provides a different strategic advantage compared to Dpm, primarily based on its cleavage conditions. The Acm group is stable to the trifluoroacetic acid (TFA) used for final peptide cleavage from the resin, making it a truly orthogonal protecting group in the context of standard Fmoc/tBu chemistry. bachem.com Its removal requires specific reagents, such as mercury(II) acetate (B1210297) or iodine, allowing for selective deprotection and disulfide bond formation after the peptide has been cleaved and purified. bachem.com In contrast, the Dpm group is labile to standard 95% TFA cleavage cocktails. In terms of racemization, Cys(Acm) derivatives generally show a low tendency to racemize, often performing better than Trt-protected cysteine. nih.govbachem.com While a direct, side-by-side racemization comparison under identical conditions is not extensively documented, both Dpm and Acm are considered effective at reducing racemization compared to Trt, but their primary distinction lies in their orthogonality and cleavage strategy. nih.gov

This compound vs. Fmoc-Cys(Mmt)-OH

The comparison between Dpm and the 4-methoxytrityl (Mmt) group is centered on their differential acid lability, which is exploited for the regioselective synthesis of peptides with multiple disulfide bonds. The Mmt group is highly acid-labile and can be selectively removed on the solid phase using a dilute TFA solution (e.g., 1-3% TFA in DCM). The Dpm group is stable under these mild acidic conditions. This orthogonality allows a chemist to deprotect the Mmt-cysteine, form the first disulfide bond on the resin, and then continue with the synthesis or cleavage. The Dpm group is subsequently removed during the final, stronger acid cleavage (e.g., 95% TFA). This makes the Dpm/Mmt pair a valuable combination for constructing complex cyclic peptides. rsc.org

This compound vs. other less common protecting groups (e.g., S-StBu, S-MBom, S-Ddm)

When compared to a broader range of protecting groups, the performance of Dpm is further contextualized.

S-tert-butylthio (S-StBu): The StBu group is stable to TFA but can be removed by reduction with thiols. However, Fmoc-Cys(Thp)-OH has been shown to give superior results in SPPS compared to S-StBu derivatives, with lower racemization and side product formation. sigmaaldrich.comiris-biotech.de

S-4-methoxybenzyloxymethyl (S-MBom): The MBom group has emerged as one of the most effective protecting groups for suppressing cysteine racemization. semanticscholar.org In studies using base-mediated coupling conditions, Fmoc-Cys(MBom)-OH reduced racemization to just 0.4%, compared to 1.2% for this compound under the same conditions. nih.govrsc.org This makes MBom a preferred choice for syntheses where chiral purity is paramount.

S-4,4'-dimethoxydiphenylmethyl (S-Ddm): The Ddm group is structurally related to Dpm, with the addition of two methoxy (B1213986) groups on the phenyl rings. This modification further reduces the level of racemization during coupling to 0.8%, a slight improvement over the 1.2% observed with Dpm. nih.gov

Table 2: Comparative Properties of Cysteine Protecting Groups vs. Dpm
Protecting GroupKey Advantage vs. DpmKey Disadvantage vs. DpmPrimary ApplicationSource
ThpLower racemization, potentially better solubility.-General use, high stereochemical purity. sigmaaldrich.comrsc.org
AcmOrthogonal (TFA stable); allows post-cleavage modification.Requires specific, often harsh (e.g., Hg(II)), deprotection reagents.Stepwise disulfide formation, purification of protected peptide. bachem.com
MmtHigher acid lability for selective on-resin deprotection.Not stable to final cleavage conditions if Dpm is also present.Orthogonal pairing with Dpm for multiple disulfide bonds.
MBomSignificantly lower racemization.-Syntheses requiring maximum stereochemical integrity. nih.govsemanticscholar.org
DdmSlightly lower racemization.-Similar to Dpm, with marginally improved performance. nih.gov

Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundNα-(9-Fluorenylmethoxycarbonyl)-S-diphenylmethyl-L-cysteine
Fmoc-Cys(Thp)-OHNα-(9-Fluorenylmethoxycarbonyl)-S-tetrahydropyranyl-L-cysteine
Fmoc-Cys(Acm)-OHNα-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-cysteine
Fmoc-Cys(Mmt)-OHNα-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxytrityl)-L-cysteine
Fmoc-Cys(Trt)-OHNα-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine
S-StBuS-tert-butylthio
S-MBomS-4-methoxybenzyloxymethyl
S-DdmS-4,4'-dimethoxydiphenylmethyl
SPPSSolid-Phase Peptide Synthesis
TFATrifluoroacetic acid
DCMDichloromethane (B109758)
DIPCDIN,N'-Diisopropylcarbodiimide
HCTUO-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
DIPEAN,N-Diisopropylethylamine

Orthogonality in Protecting Group Strategies

The synthesis of complex peptides, particularly those containing multiple disulfide bonds, hinges on a meticulously planned protecting group strategy. The principle of orthogonality is paramount, allowing for the selective removal of one type of protecting group in the presence of others, thereby enabling the controlled, stepwise formation of specific chemical bonds. In the realm of cysteine (Cys) protection, this strategy is crucial for directing the regioselective formation of disulfide bridges, which are vital for the correct three-dimensional structure and biological activity of many peptides and proteins. rsc.orgresearchgate.net The choice of the appropriate sulfhydryl-protecting group is a critical decision that can prevent insurmountable difficulties during synthesis and subsequent disulfide bond formation. sigmaaldrich.comsigmaaldrich.com The development of a diverse palette of Cys protecting groups with distinct deprotection conditions has been a key focus in peptide chemistry. rsc.orgresearchgate.net

The diphenylmethyl (Dpm) group, used in the form of this compound, has emerged as a valuable tool for orthogonal strategies in Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.gov Its unique acid lability profile fills a critical gap between highly acid-sensitive groups, such as monomethoxytrityl (Mmt), and groups that require strong acids for cleavage. rsc.orgresearchgate.net This characteristic makes the Dpm group highly compatible with other commonly used acid-labile protecting groups, most notably Mmt and trityl (Trt), for the regioselective construction of disulfide bonds. researchgate.netnih.gov

The key to this orthogonality lies in the differential sensitivity to trifluoroacetic acid (TFA). The Mmt group is exceptionally labile and can be cleaved using very dilute TFA solutions (e.g., 1-2% TFA in dichloromethane (DCM)). sigmaaldrich.comcsic.es In contrast, the S-Dpm group is stable under these mild acidic conditions. sigmaaldrich.comsigmaaldrich.comcsic.es It requires much higher concentrations of TFA, typically 60-95%, for its removal. researchgate.netcsic.es This allows for a sequential deprotection strategy: the Mmt group can be selectively removed from one or more cysteine residues on the solid support, leaving the Dpm-protected cysteines unaffected. sigmaaldrich.comsigmaaldrich.com The newly freed thiol groups can then be oxidized to form the first disulfide bridge. Following this, the peptide can be fully deprotected and cleaved from the resin using a strong TFA cocktail, which simultaneously removes the Dpm group, allowing for the formation of a second disulfide bond. sigmaaldrich.com

Similarly, the Dpm group is fully compatible with the Trt group. researchgate.netnih.gov While Trt is more stable than Mmt, it can still be removed under conditions that leave the Dpm group intact. researchgate.net For instance, a study demonstrated that in a peptide containing Cys(Dpm), Cys(Trt), and Cys(Mmt), both the Trt and Mmt groups could be fully removed on-resin using a mixture of 10% TFA and scavengers, while the Dpm group remained unaltered. researchgate.net This compatibility is particularly significant because Trt and Mmt themselves are not considered a fully compatible orthogonal pair, as the conditions required to remove Trt can partially cleave Mmt. csic.es The Dpm group, therefore, provides a reliable orthogonal partner for both Mmt and Trt, enabling the synthesis of complex molecules like α-conotoxin ImI and fragments of IgG1 with defined disulfide connectivity. researchgate.net

Table 1: Compatibility of Cysteine Protecting Groups for Regioselective Disulfide Bond Formation

Protecting Group 1 Protecting Group 2 Compatibility Deprotection Conditions (Selective Removal of Group 2)
Cys(Dpm) Cys(Mmt) Orthogonal sigmaaldrich.comresearchgate.netcsic.es 1-2% TFA in DCM sigmaaldrich.comcsic.es
Cys(Dpm) Cys(Trt) Orthogonal researchgate.netnih.govresearchgate.net Mild TFA (e.g., 10% TFA) researchgate.net
Cys(Trt) Cys(Mmt) Not fully compatible csic.es Selective removal is challenging csic.es
Cys(Acm) Cys(Trt) Orthogonal mdpi.combachem.com Iodine (I₂) for Acm removal; TFA for Trt removal mdpi.combachem.com

| Cys(Msbh) | Cys(Trt/Acm) | Orthogonal researchgate.net | NH₄I/DMS/TFA for Msbh removal researchgate.netmdpi.com |

While the development of protecting groups like Dpm has greatly expanded the capabilities of peptide chemists, significant challenges in orthogonal cysteine protection persist, alongside continuous advancements to overcome them.

Challenges:

Racemization: Cysteine residues are particularly susceptible to racemization during peptide synthesis, especially when activated with phosphonium (B103445) or uronium-based coupling reagents or when located at the C-terminus of a peptide attached to a resin. rsc.orgnih.gov This can lead to diastereomeric impurities that are difficult to separate from the target peptide.

Side Reactions: Beyond racemization, other side reactions can occur. For instance, the formation of 3-(1-piperidinyl)alanine by-products at C-terminal cysteine residues is a known issue in Fmoc-SPPS, arising from an elimination-addition reaction involving the piperidine used for Fmoc group removal. rsc.orgsigmaaldrich.com

Synthesis of Complex Peptides: Achieving the correct disulfide bond connectivity in peptides with three or more disulfide bridges remains a formidable synthetic challenge. mdpi.com This often requires multi-step orthogonal strategies where deprotection on the resin can sometimes lead to by-products and diminished yields. rsc.orgmdpi.com

Protecting Group Limitations: Not all protecting groups are universally applicable. Some, like 4,4′-bis(dimethylsulfinyl)benzhydryl (Msbh), are incompatible with sensitive amino acids such as tryptophan, limiting their use in certain peptide sequences. mdpi.com

Advancements:

Reduced Racemization: A significant advantage of the Dpm group is its ability to suppress racemization compared to the more common Trt group. rsc.orgresearchgate.net In one study comparing the synthesis of a model peptide, the use of Cys(Dpm) resulted in only 1.2% racemization under conventional SPPS conditions, whereas Cys(Trt) led to 8.0% racemization. researchgate.net This makes this compound a superior choice when peptide integrity is paramount.

Novel Protecting Groups: Research continues to yield new protecting groups with improved properties. The tetrahydropyranyl (Thp) group, for example, has been shown to offer even greater resistance to racemization than both Trt and Dpm and minimizes the formation of piperidinylalanine side products. sigmaaldrich.comcsic.esresearchgate.net

Expanded Orthogonal Systems: Chemists are expanding the toolbox of orthogonal pairs beyond acid-labile groups. The acetamidomethyl (Acm) group, which is stable to TFA but removed by iodine, is frequently paired with acid-labile groups like Trt to direct disulfide bond formation. mdpi.combachem.com This allows for on-resin oxidation after selective deprotection.

Innovative Chemical Strategies: Recent advancements have moved beyond simple protection/deprotection. Palladium(II)-mediated C–S bond cleavage has been developed for the chemoselective, stepwise manipulation of multiple cysteine sites under aqueous conditions. rsc.org Furthermore, the principles of orthogonal protection have been applied in broader biochemical contexts, such as the creation of homogeneous multi-drug antibody-drug conjugates (ADCs), where orthogonally protected cysteines on a carrier molecule are unmasked sequentially for site-specific conjugation of different drugs. nih.govd-nb.info

Table 2: List of Chemical Compounds

Compound Name Abbreviation
9-fluorenylmethoxycarbonyl Fmoc
Diphenylmethyl Dpm
Cysteine Cys
Trityl Trt
Monomethoxytrityl Mmt
Trifluoroacetic acid TFA
Dichloromethane DCM
Acetamidomethyl Acm
4,4′-Bis(dimethylsulfinyl)benzhydryl Msbh
Tetrahydropyranyl Thp
tert-Butyl tBu
4-Methoxybenzyl Mob
tert-Butylsulphenyl StBu
Phenylacetamidomethyl Phacm
4-Methoxytrityl Mmt
4-methoxybenzyloxymethyl MBom
Piperidine
N-chlorosuccinimide NCS

Advanced Applications and Methodologies in Peptide and Protein Chemistry

Synthesis of Cysteine-Containing Peptides

Linear Peptide Synthesis

In the context of standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, Fmoc-Cys(Dpm)-OH serves as a valuable building block for introducing cysteine residues into a linear peptide chain. researchgate.net The diphenylmethyl (Dpm) group provides robust protection for the thiol function throughout the iterative steps of Fmoc deprotection (typically with piperidine) and amino acid coupling. nih.gov

A key characteristic of the Dpm group is its acid lability. researchgate.net It is stable to the mild acidic conditions used for the removal of other acid-sensitive protecting groups like 4-methoxytrityl (Mmt), but it is readily cleaved under strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) typically used for the final cleavage of the peptide from the resin support. mdpi.comcsic.es This property makes it compatible with many standard Fmoc-SPPS protocols. For instance, the S-Dpm protection is stable to 1-3% TFA, which allows for the selective deprotection of more labile groups like S-Mmt without affecting the Dpm-protected cysteine. However, it is removed with higher concentrations of TFA (e.g., 60-95%). researchgate.netcsic.es

Cyclic Peptide Synthesis

Cyclic peptides, particularly those constrained by disulfide bridges, often exhibit enhanced stability and biological activity. The formation of these bridges in a controlled manner is a significant challenge in peptide synthesis. bachem.comnih.gov

This compound is a key reagent for the regioselective formation of disulfide bonds. glpbio.commolcore.combjbestech.comcymitquimica.com This is achieved through an orthogonal protection strategy, where different cysteine residues in a peptide chain are protected with groups that can be removed under distinct chemical conditions. rsc.org This allows for the sequential and controlled formation of specific disulfide linkages.

The Dpm group's intermediate acid lability is crucial in this context. researchgate.net It can be used in combination with other protecting groups with different acid sensitivities. A common orthogonal pairing is with the 4-methoxytrityl (Mmt) group. csic.es The Mmt group is highly acid-labile and can be selectively removed on-resin using a dilute solution of TFA (e.g., 1-2%), leaving the Dpm group intact. csic.es The newly freed thiol groups can then be oxidized to form the first disulfide bridge. Subsequently, the Dpm-protected cysteines can be deprotected during the final acid cleavage from the resin, and the second disulfide bond can be formed. This step-wise approach ensures the correct pairing of cysteine residues, which is critical for the synthesis of biologically active peptides with defined structures. rsc.org

Table 1: Acid Lability of Common Cysteine Protecting Groups

Protecting Group Abbreviation Cleavage Conditions Orthogonal with Dpm
Trityl Trt 5-10% TFA in DCM csic.es No (similar lability) researchgate.net
4-Methoxytrityl Mmt 1-2% TFA in DCM csic.es Yes csic.es
Diphenylmethyl Dpm 60-90% TFA in DCM researchgate.netcsic.es N/A
p-Methylbenzyl Meb Stable to high TFA researchgate.net Yes researchgate.net

This table is for illustrative purposes and specific conditions may vary based on the peptide sequence and other protecting groups present.

The synthesis of peptides with three or more disulfide bonds presents a significant synthetic challenge, requiring a sophisticated orthogonal protection scheme. nih.govacs.org While strategies for two disulfide bonds are well-established, finding suitable orthogonal protecting groups for three or four pairs of cysteines is difficult. nih.govacs.org

The combination of this compound with other protecting groups is instrumental in these complex syntheses. For example, a strategy for creating two disulfide bridges can employ a combination of Dpm and Mmt protecting groups. For peptides with three disulfide bonds, a potential strategy could involve the use of Trt, Acm (acetamidomethyl), and a third protecting group like Mob (p-methoxybenzyl), for which Dpm can be an alternative. nih.govmolcore.com The Acm group is stable to the acidic conditions used to remove Trt and Dpm and is typically cleaved using iodine or silver ions. bachem.comnih.gov This allows for the formation of the first two disulfide bonds using the differential acid lability of Trt and Dpm, followed by the formation of the third bond after Acm removal. The development of such multi-disulfide bond strategies is crucial for accessing complex natural products like conotoxins, which are rich in disulfide bridges. nih.gov

Regioselective Disulfide Bridge Formation

Synthesis of C-Terminal Cysteine Peptides

The solid-phase synthesis of peptides with a cysteine residue at the C-terminus can be problematic. csic.es A significant side reaction is the abstraction of the α-proton of the C-terminal cysteine, which is promoted by the base (e.g., piperidine) used for Fmoc deprotection. This can lead to epimerization and the formation of N-piperidinyl-Ala adducts. csic.es

The choice of the cysteine side-chain protecting group can influence the extent of these side reactions. Studies have shown that the nature of the protecting group can modulate the acidity of the α-proton. researchgate.net While research has explored various protecting groups like Trt and StBu in this context, the use of this compound for C-terminal cysteine incorporation has also been considered. researchgate.netcsic.es The use of milder bases or buffered deprotection conditions can also help to minimize these side reactions. csic.es Further research into optimizing conditions for incorporating this compound at the C-terminus is ongoing to improve the purity and yield of the final peptide acid.

Minimization of Side Reactions during Fmoc SPPS with this compound

A significant side reaction during the incorporation of cysteine residues in Fmoc SPPS is racemization, especially when using powerful phosphonium (B103445) or uronium salt-based coupling reagents in the presence of tertiary amines like DIEA. nih.govresearchgate.net This occurs through the abstraction of the α-proton of the activated Fmoc-Cys-OH derivative, leading to a loss of stereochemical integrity.

The steric and electronic properties of the thiol protecting group play a crucial role in the extent of racemization. It has been demonstrated that the Dpm group can help to suppress racemization compared to the more sterically hindered Trityl (Trt) group. nih.gov In a competitive acylation experiment, this compound was incorporated preferentially over Fmoc-Cys(Trt)-OH and resulted in less racemization. researchgate.netnih.gov This is attributed to the fact that the less sterically hindered Dpm group allows for a faster coupling reaction, which in turn reduces the time the activated amino acid is susceptible to base-mediated epimerization. nih.gov While the Trt group is more sterically bulky, its slow coupling kinetics can paradoxically lead to increased racemization. nih.gov

Table 2: Racemization Levels of Cysteine Derivatives in a Model Peptide Synthesis

Fmoc-Cys Derivative Racemization (%)
Fmoc-Cys(Trt)-OH Higher level of racemization
This compound Lower level of racemization
Fmoc-Cys(Acm)-OH Generally low racemization nih.gov
Fmoc-Cys(MBom)-OH Acceptable level (<1.0%) nih.gov

Data adapted from studies on model peptides and intended to show relative trends. nih.gov

Therefore, this compound presents a favorable alternative to Fmoc-Cys(Trt)-OH not only for its utility in orthogonal protection schemes but also for its ability to minimize the critical side reaction of racemization during peptide elongation. nih.govresearchgate.net

Prevention of Racemization at the α-Carbon Stereocenter

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with altered biological activities. Cysteine is particularly susceptible to base-catalyzed racemization at its α-carbon, proceeding via enolization, which is stabilized by the sulfur atom. nih.gov The choice of the thiol protecting group plays a critical role in mitigating this side reaction. The diphenylmethyl (Dpm) group, as utilized in this compound, has been studied as an effective tool for preserving the chiral purity of cysteine residues during solid-phase peptide synthesis (SPPS). nih.govrsc.orgresearchgate.net

Research comparing various S-protecting groups has demonstrated that this compound offers a considerable reduction in racemization compared to the more sterically hindered trityl (Trt) group under certain conditions. nih.govrsc.orgresearchgate.net For instance, under conventional Fmoc SPPS conditions using phosphonium or uronium salt-based coupling reagents, racemization levels for Cys protected with Dpm were found to be 1.2%, significantly lower than the 8.0% observed with Trt protection. rsc.orgresearchgate.netresearchgate.net This difference is partly attributed to the less sterically hindered nature of the Dpm group compared to Trt, which allows for a faster coupling process, thereby reducing the exposure time to basic conditions that promote racemization. nih.govresearchgate.net

However, in other coupling conditions, the racemization of this compound can be more pronounced. One study found a racemization rate of 6.8% for this compound during coupling with DIPCDI/Oxyma Pure, which was higher than the 3.3% observed for Fmoc-Cys(Trt)-OH under the same conditions. sigmaaldrich.comsigmaaldrich.com This highlights the complex interplay between the protecting group, coupling reagents, and reaction conditions in controlling stereochemical integrity.

The selection of coupling reagents and the conditions under which they are employed are crucial factors in controlling cysteine racemization. Base-mediated activation methods, particularly those using phosphonium (e.g., PyBOP) or uronium (e.g., HBTU, HCTU) reagents in the presence of a tertiary amine like N,N-diisopropylethylamine (DIEA), are known to significantly promote racemization of Fmoc-protected cysteine derivatives. nih.govresearchgate.netsemanticscholar.orgnih.gov The basic environment required for these reagents to form the carboxylate anion facilitates the abstraction of the α-proton, leading to enolization and subsequent loss of stereochemistry. nih.gov

To minimize this risk, coupling should be performed under acidic or neutral conditions. sigmaaldrich.com The use of carbodiimide-based activators, such as N,N'-diisopropylcarbodiimide (DIC or DIPCDI) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), is recommended. sigmaaldrich.combachem.com This combination avoids the need for an external base, thereby reducing the extent of racemization. bachem.com For instance, racemization is considered negligible when using DIPCDI/HOBt or DIPCDI/Oxyma activation. sigmaaldrich.com

The following table summarizes comparative racemization data for different cysteine protecting groups under various coupling conditions.

Fmoc-Cys DerivativeCoupling ConditionsRacemization (%)Source
This compoundHCTU/6-Cl-HOBt/DIEA1.2 rsc.orgresearchgate.net
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEA8.0 rsc.orgresearchgate.net
Fmoc-Cys(Bzl)-OHHCTU/6-Cl-HOBt/DIEA5.3 rsc.org
This compoundDIPCDI/Oxyma Pure6.8 sigmaaldrich.com
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3 sigmaaldrich.com
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74 sigmaaldrich.com

Elevated temperatures and the use of microwave (MW) irradiation to accelerate coupling reactions are known to exacerbate cysteine racemization. nih.govsemanticscholar.orgnih.gov While MW-assisted SPPS can significantly shorten synthesis times, the high temperatures employed can increase the rate of the base-catalyzed enolization responsible for epimerization. nih.gov

Studies have shown a dramatic increase in racemization for Fmoc-Cys(Trt)-OH during MW-assisted SPPS at high temperatures, with racemization levels reaching 10.9% at 50°C and as high as 26.6% at 80°C. nih.gov In contrast, protecting groups with stronger electron-donating properties, such as 4-methoxybenzyloxymethyl (MBom), showed significantly less racemization under the same conditions (0.8% at 50°C and 1.3% at 80°C). nih.gov

Although direct comparative data for this compound under high-temperature MW conditions is limited, the principles suggest that careful temperature control is essential. The Dpm group's ability to reduce racemization is linked to its less sterically bulky nature compared to Trt, allowing for faster and more efficient coupling, which can be advantageous. nih.govresearchgate.net The slower coupling kinetics of the highly hindered Fmoc-Cys(Trt)-OH can prolong its exposure to conditions that favor racemization, a problem that is amplified by microwave heating. nih.govresearchgate.net Therefore, while MW-assisted SPPS is a powerful tool, its application with cysteine derivatives requires careful optimization of temperature and coupling protocols to maintain chiral integrity.

Influence of Coupling Reagents and Conditions

Mitigation of β-Elimination and β-Piperidinylalanine Formation

When a cysteine residue is located at the C-terminus of a peptide and anchored to a resin via an ester linkage (e.g., on a Wang-type resin), it becomes susceptible to a significant side reaction during the Fmoc-deprotection step. sigmaaldrich.comsigmaaldrich.com The piperidine (B6355638) base used for Fmoc group removal can catalyze a β-elimination reaction, forming a dehydroalanine (B155165) intermediate. This reactive intermediate can then undergo a Michael addition with piperidine, resulting in the formation of an undesirable β-piperidinylalanine adduct. rsc.orgsigmaaldrich.com

The choice of the cysteine side-chain protecting group influences the extent of this side reaction. Research indicates that the use of this compound can lead to less β-elimination compared to Fmoc-Cys(Trt)-OH. sigmaaldrich.com However, other protecting groups have been shown to be even more effective. Specifically, the tetrahydropyranyl (Thp) protecting group has demonstrated superior performance in minimizing both racemization and the formation of β-piperidinylalanine for C-terminal cysteines, surpassing Dpm, Trt, and other common derivatives in this regard. sigmaaldrich.comsigmaaldrich.comiris-biotech.deacs.org To further reduce these side reactions, it is strongly recommended to use trityl-type resins, such as 2-chlorotrityl resin, which are less prone to promoting β-elimination. sigmaaldrich.com

Reduction of Cysteine Oxidation to Cysteic Acid

The thiol side chain of cysteine is highly susceptible to oxidation, which can occur during various stages of peptide synthesis and handling. A common and irreversible oxidation product is cysteic acid. bachem.com The formation of cysteic acid alters the peptide's structure and charge, typically destroying its biological function. The mechanism of oxidation can involve the formation of a thiyl radical, which reacts with oxygen to form a peroxyl radical that ultimately rearranges and is further oxidized to the stable sulfonic acid form.

The side-chain protecting group provides a shield against such oxidative processes. The diphenylmethyl (Dpm) group has been shown to be effective in this role. Research indicates that substituting the trityl (Trt) group with the Dpm group for cysteine protection helps to reduce the undesired oxidation of the cysteine residue to cysteic acid. bachem.com This enhanced protection is a valuable feature of this compound, contributing to the synthesis of higher purity cysteine-containing peptides.

Fragment Condensation Approaches

Fragment condensation is a powerful strategy for the synthesis of long or complex peptides. This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support to form the final peptide. ub.edu The success of this strategy relies on the ability to generate fully protected peptide fragments that are stable during purification but can be selectively deprotected for subsequent coupling.

This compound is particularly well-suited for use in fragment condensation strategies due to the specific acid lability of the Dpm protecting group. sigmaaldrich.comsigmaaldrich.com The key advantage of the S-Dpm group is its stability towards low concentrations of trifluoroacetic acid (TFA). rsc.orgresearchgate.netsigmaaldrich.com It is stable to 1-3% TFA in dichloromethane (B109758) (DCM), whereas the more common S-Trt group is slowly cleaved under these conditions. sigmaaldrich.comsigmaaldrich.com

This differential stability allows for the synthesis of a peptide on a hyper-acid labile resin, such as 2-chlorotrityl (2-CTC) or other trityl-type resins. sigmaaldrich.com The protected peptide fragment can be cleaved from this type of resin using a mild acidic cocktail (e.g., 1-3% TFA in DCM), which leaves the Dpm group and other acid-labile side-chain protecting groups (like tBu, Boc, OtBu) intact. sigmaaldrich.com The resulting fully protected peptide fragment can then be purified and used in a subsequent fragment condensation step. ub.edu

Furthermore, the stability profile of the Dpm group makes it orthogonal to the very acid-labile S-Mmt (4-methoxytrityl) group. sigmaaldrich.comsigmaaldrich.com This allows for the on-resin selective removal of an Mmt group using dilute TFA without affecting the Dpm-protected cysteine, enabling strategies for the regioselective formation of disulfide bonds within a fragment before it is cleaved from the resin. sigmaaldrich.comsigmaaldrich.com This makes the combination of Dpm and Mmt protection a valuable tool for synthesizing complex cyclic peptides via fragment condensation. sigmaaldrich.com

Applications in Bioconjugation and Protein Semisynthesis

The strategic use of protected amino acids is fundamental to the fields of bioconjugation and protein semisynthesis, where precise control over chemical reactions is paramount. The compound N-α-(9-Fluorenylmethyloxycarbonyl)-S-diphenylmethyl-L-cysteine, or this compound, serves as a critical tool in these advanced applications. Its unique diphenylmethyl (Dpm) thiol protecting group offers a distinct advantage in the controlled synthesis and modification of peptides and proteins.

Facilitating Selective Chemical Modifications

The ability to perform chemical modifications at specific sites on a peptide or protein is crucial for creating complex biomolecules with novel functions. The Dpm group of this compound is instrumental in achieving this selectivity due to its specific acid lability profile. rsc.org

The Dpm group exhibits greater stability to mild acids compared to other commonly used thiol protecting groups, such as the trityl (Trt) group. For instance, the S-Dpm protection is stable to treatments with 1-3% trifluoroacetic acid (TFA). sigmaaldrich.com This characteristic is particularly valuable as it allows for the selective removal of more acid-labile protecting groups, like the 4-methoxytrityl (Mmt) group, from other cysteine residues on the same peptide while the Dpm-protected cysteine remains intact. sigmaaldrich.com This "orthogonal" protection strategy is a cornerstone of regioselective synthesis.

A prime application of this methodology is in the synthesis of peptides containing multiple, precisely positioned disulfide bonds. sigmaaldrich.comresearchgate.net Researchers can incorporate different cysteine derivatives, such as this compound and Fmoc-Cys(Mmt)-OH, into a peptide chain during solid-phase peptide synthesis (SPPS). The Mmt group can then be selectively cleaved on the resin using a dilute TFA solution, leaving the Dpm group untouched. sigmaaldrich.com The newly freed thiol groups can be oxidized to form the first disulfide bridge. Subsequently, after further synthesis or cleavage from the resin, the Dpm group can be removed under stronger acidic conditions (e.g., 95% TFA) to allow for the formation of a second, distinct disulfide bond. sigmaaldrich.com This level of control is essential for assembling complex protein structures, such as α-conotoxins or fragments of human immunoglobulin G1 (IgG1). researchgate.net

Table 1: Comparative Acid Stability of Cysteine Thiol Protecting Groups

Protecting Group Abbreviation Stability in Dilute TFA (1-3%) Cleavage Conditions Orthogonal Partner Example
Diphenylmethyl Dpm Stable sigmaaldrich.com High concentration TFA (e.g., 95%) sigmaaldrich.com Mmt sigmaaldrich.com
Trityl Trt Slowly cleaved sigmaaldrich.com Dilute acid, 95% TFA rsc.orgsigmaaldrich.com Acm
4-Methoxytrityl Mmt Labile sigmaaldrich.com Dilute acid (e.g., 1% TFA) sigmaaldrich.com Dpm sigmaaldrich.com

This table illustrates the relative stability of common thiol protecting groups, highlighting the utility of the Dpm group in orthogonal protection schemes.

Furthermore, the use of the Dpm group has been shown to reduce the incidence of racemization at the cysteine's alpha-carbon during the coupling step in peptide synthesis compared to the Trt group. researchgate.net This ensures higher stereochemical purity in the final peptide, which is critical for its biological activity.

Strategies for Peptide/Protein Labeling

The precise control afforded by this compound is directly applicable to strategies for labeling peptides and proteins. rsc.org Site-specific labeling is essential for a variety of applications, including fluorescence resonance energy transfer (FRET) studies, cellular imaging, and the development of targeted therapeutics like antibody-drug conjugates (ADCs). ub.edu Cysteine is an attractive target for such modifications due to the unique reactivity of its thiol side chain, though its low natural abundance makes site-selectivity easier to achieve. ub.edu

The strategy leverages the selective deprotection of the Dpm group to expose a single, highly reactive thiol handle at a predetermined position within a peptide sequence. bachem.com This allows for a chemoselective reaction with a labeling molecule, such as a maleimide-functionalized fluorophore, a biotin (B1667282) tag, or a cytotoxic drug, without affecting other parts of the protein. bachem.com

The synthesis of protein fragments for semisynthesis is a powerful application of this principle. For example, a peptide fragment corresponding to a specific protein domain, such as the hinge region of an IgG1 antibody, can be synthesized using this compound. researchgate.net After selective deprotection of the Dpm-cysteine, the peptide can be ligated to another peptide or a larger protein domain through native chemical ligation or disulfide conjugation. This approach allows for the introduction of labels or other modifications at a specific cysteine residue within a much larger protein structure. rsc.orgub.edu

Table 2: General Strategy for Site-Specific Labeling Using this compound

Step Action Reagents/Conditions Purpose
1 Solid-Phase Peptide Synthesis Standard Fmoc/tBu chemistry, incorporating this compound at the desired labeling site. To build the peptide backbone with the protected cysteine.
2 Orthogonal Deprotection (Optional) If other protected Cys residues (e.g., Cys(Mmt)) are present, treat with dilute TFA. To selectively remove other thiol protecting groups for initial disulfide bond formation.
3 Cleavage and Global Deprotection High concentration TFA (e.g., 95%) with scavengers. To cleave the peptide from the resin and remove the Dpm group and other side-chain protecting groups, exposing the target thiol.
4 Purification Reverse-Phase HPLC To isolate the pure, deprotected peptide.
5 Labeling Reaction Mix purified peptide with a thiol-reactive label (e.g., maleimide-fluorophore) at controlled pH (typically ~7). To covalently attach the label specifically to the cysteine thiol.

This methodology underscores the importance of this compound in bridging synthetic peptide chemistry with protein science, enabling the creation of sophisticated and functional biomaterials for research and therapeutic purposes. researchgate.net

Methodological Considerations and Research Challenges

Optimization of Deprotection Conditions

The cleavage of the S-Dpm group is a critical step that requires finely tuned conditions to release the free thiol for subsequent reactions, such as disulfide bond formation, or to yield the final deprotected peptide.

The S-diphenylmethyl (Dpm) protecting group is characterized by its stability in low concentrations of trifluoroacetic acid (TFA) but is labile to high concentrations of acid. sigmaaldrich.comrsc.org Complete removal of the Dpm group typically requires treatment with a cleavage cocktail containing a high percentage of TFA, often 90-95%. sigmaaldrich.comrsc.orgsigmaaldrich.com For instance, full cleavage can be achieved with mixtures like 90% TFA in dichloromethane (B109758) (DCM). rsc.org

Cleavage cocktails are not composed of TFA alone; they include a variety of "scavengers" to prevent deleterious side reactions. thermofisher.com During deprotection, reactive carbocations are liberated from the protecting groups and the resin linker. These cations can alkylate susceptible amino acid residues such as tryptophan, methionine, and the newly deprotected cysteine thiol. Scavengers are nucleophilic agents added to the cocktail to trap these reactive species. peptide.com

Commonly used scavengers in cocktails for Dpm removal include triisopropylsilane (B1312306) (TIS) and water. rsc.orgnih.gov A standard cocktail for final cleavage might consist of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). sigmaaldrich.comnih.gov TIS is particularly effective at quenching the highly stabilized cations generated during the cleavage of acid-labile groups. sigmaaldrich.com Other scavengers like 1,2-ethanedithiol (B43112) (EDT) are also employed to maintain a reducing environment and prevent oxidation, while thioanisole (B89551) can accelerate the removal of other protecting groups like Arg(Pmc/Pbf). sigmaaldrich.com The choice of cocktail must be tailored to the specific peptide sequence to suppress side reactions effectively. thermofisher.comresearchgate.net

ReagentCompositionApplication NotesSource(s)
High-TFA Cleavage 90-95% TFA in DCM with scavengersStandard for Dpm group removal. sigmaaldrich.com, sigmaaldrich.com
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OEffective for complete deprotection and scavenging. sigmaaldrich.com, rsc.org
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTBroad-spectrum cocktail for suppressing various side reactions in complex peptides. researchgate.net

A significant advantage of Fmoc-Cys(Dpm)-OH is its utility in orthogonal protection schemes, which are essential for the regioselective synthesis of peptides with multiple disulfide bonds. rsc.orgub.edu Orthogonality refers to the ability to selectively remove one type of protecting group under specific conditions without affecting other protecting groups. ub.edupeptide.com

The Dpm group is fully orthogonal to the 4-methoxytrityl (Mmt) group. sigmaaldrich.comissuu.com The S-Mmt group is highly acid-labile and can be selectively cleaved from the peptide resin using a solution of 1-2% TFA in DCM. sigmaaldrich.comcsic.esscispace.com Under these mild acidic conditions, the S-Dpm group remains completely stable, as it requires much higher TFA concentrations (at least 60-90%) for its removal. sigmaaldrich.comissuu.com

This differential lability allows for a sequential approach to disulfide bond formation. For example, in a peptide containing two cysteine pairs protected with Mmt and Dpm respectively, the Mmt groups can be removed on-resin, followed by oxidation to form the first disulfide bridge. The peptide can then be cleaved from the resin using a high-TFA cocktail, which simultaneously removes the Dpm groups (and other side-chain protecting groups), allowing for the formation of the second disulfide bond. sigmaaldrich.comsigmaaldrich.com This strategy provides a distinct advantage over the more traditional Trt/Mmt pair, which are not fully compatible as their cleavage conditions can overlap, especially in large-scale synthesis. issuu.comresearchgate.net

Protecting GroupCleavage ConditionOrthogonality NotesSource(s)
Mmt (4-methoxytrityl) 1-2% TFA in DCMSelectively removed in the presence of Dpm. sigmaaldrich.com, csic.es
Dpm (diphenylmethyl) >60% TFA (typically 90-95%)Stable to Mmt cleavage conditions, providing full orthogonality. sigmaaldrich.com, issuu.com
Trt (trityl) ~5-10% TFA in DCMNot fully orthogonal with Mmt, as some Trt cleavage can occur during Mmt removal. issuu.com, csic.es

Cleavage Cocktails and Scavengers

Analytical Methodologies for Purity and Integrity Assessment

Rigorous analytical monitoring is paramount throughout the synthesis process to ensure the final peptide product meets the required standards of purity and structural integrity.

High-Performance Liquid Chromatography (HPLC) and, more specifically, Reversed-Phase HPLC (RP-HPLC) are indispensable tools in peptide chemistry. bachem.com They are employed at multiple stages: to check the purity of the initial this compound building block, to monitor the completion of coupling and deprotection steps during SPPS, and to assess the purity of the crude peptide after cleavage. researchgate.netrsc.orgsemanticscholar.org

During synthesis, small resin samples can be cleaved and analyzed by RP-HPLC to monitor the reaction progress. thermofisher.com This allows for the optimization of reaction times and ensures that each coupling and deprotection cycle goes to completion, thereby minimizing the formation of deletion sequences. iris-biotech.de After the final cleavage from the resin, RP-HPLC provides a profile of the crude product, revealing the percentage of the target peptide and the presence of any impurities or side products. csic.esmdpi.com The same technique is then used to guide and verify the purification of the peptide, with the goal of obtaining a single, sharp peak corresponding to the pure product. scispace.com Furthermore, HPLC analysis is critical for quantifying the extent of side reactions, such as racemization. nih.govresearchgate.net

Mass spectrometry (MS) is a definitive analytical technique for confirming the molecular identity of a synthesized peptide. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the crude and purified peptide. nih.govresearchgate.net This analysis confirms that the synthesis was successful and that all protecting groups, including Dpm, were removed during the final cleavage step. uab.edu Any deviation from the expected molecular weight can indicate incomplete deprotection, modification of amino acids, or other side reactions. uab.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the peptide's elemental composition. rsc.org This level of precision is invaluable for confirming the identity of the target peptide and distinguishing it from potential impurities with very similar masses. rsc.orgq2labsolutions.com Tandem MS (MS/MS) can be used to fragment the peptide, providing sequence information and confirming the correct connectivity of amino acids. researchgate.netuab.edu

HPLC and RP-HPLC for Monitoring Synthesis Progress and Product Purity

Challenges in the Synthesis of Complex Cysteine-Rich Peptides

The synthesis of peptides containing multiple cysteine residues is inherently challenging due to the reactive nature of the cysteine thiol group. rsc.orgsigmaaldrich.com The use of this compound helps to address some of these challenges but also presents its own set of considerations.

A primary challenge is the prevention of racemization at the α-carbon of the cysteine residue during the coupling step. rsc.orgnih.gov Cysteine derivatives are particularly prone to racemization via enolization when activated with common base-mediated coupling reagents. nih.govnih.gov While this compound has been reported to reduce racemization compared to Trt under certain conditions, it can still be significant. nih.govrsc.org For example, one study reported racemization levels of 6.8% for this compound during coupling with DIPCDI/Oxyma, compared to 3.3% for Fmoc-Cys(Trt)-OH and only 0.74% for Fmoc-Cys(Thp)-OH under the same conditions. sigmaaldrich.comsigmaaldrich.com

Another challenge involves side reactions at the C-terminus. When cysteine is the C-terminal amino acid, it is susceptible to base-induced side reactions during the repetitive piperidine (B6355638) treatments for Fmoc group removal, leading to epimerization and the formation of β-piperidinylalanine adducts. rsc.orgsigmaaldrich.com

Finally, ensuring the correct regioselective formation of multiple disulfide bridges in complex peptides like conotoxins is a major hurdle. rsc.orgub.edu This requires a meticulously planned strategy using a combination of orthogonal protecting groups. rsc.orgub.edu The Dpm group, with its unique acid lability profile, serves as a crucial tool in expanding the repertoire of orthogonal sets available to peptide chemists, enabling the synthesis of increasingly complex cysteine-rich molecules. rsc.orgresearchgate.net

ChallengeDescriptionRelevance of this compoundSource(s)
Racemization Epimerization at the α-carbon during coupling.Dpm shows variable racemization levels compared to other protecting groups; less than Trt in some cases, more in others. sigmaaldrich.com, sigmaaldrich.com, nih.gov, rsc.org
C-terminal Side Reactions Formation of β-piperidinylalanine and epimerization during Fmoc deprotection.The choice of protecting group influences the extent of these side reactions. sigmaaldrich.com, rsc.org
Regioselective Disulfide Formation Controlled formation of specific disulfide bridges in multi-cysteine peptides.The orthogonality of Dpm with groups like Mmt is critical for these strategies. sigmaaldrich.com, rsc.org, ub.edu

Future Directions in Cysteine Protecting Group Chemistry

The synthesis of complex peptides, particularly those containing multiple disulfide bonds, is critically dependent on the strategic use of cysteine (Cys) protecting groups. While established groups like diphenylmethyl (Dpm), trityl (Trt), and acetamidomethyl (Acm) have been instrumental, the increasing complexity of synthetic targets necessitates the development of novel protecting groups with enhanced features. rsc.orgrsc.orgscispace.com The future of this field is focused on creating more sophisticated and orthogonal protection strategies that address the limitations of current methods, such as harsh deprotection conditions, side reactions, and the challenge of regioselective disulfide bond formation. nih.govnih.govnih.gov

A primary driver of innovation is the need for a larger toolbox of truly orthogonal protecting groups. nih.govnih.gov Orthogonality allows for the selective removal of one type of protecting group in the presence of others, which is paramount for the controlled, sequential formation of multiple disulfide bridges in peptides like conotoxins or insulin (B600854) analogues. nih.govnih.gov The diphenylmethyl (Dpm) group, for instance, is valued for its stability in dilute trifluoroacetic acid (TFA), which makes it orthogonal to the highly acid-labile 4-methoxytrityl (Mmt) group. sigmaaldrich.commdpi.com However, its removal requires high concentrations of TFA (up to 90%), which may not be suitable for all sensitive peptides. rsc.org Future research is therefore geared towards discovering groups that can be cleaved under exceptionally mild and specific conditions.

Emerging strategies are exploring novel cleavage mechanisms that are independent of acid or base lability. Key areas of development include:

Reductively Labile Groups: Disulfide-based protecting groups that can be removed by mild reducing agents offer a gentle and orthogonal approach. chemistryviews.org Recently, sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) have been introduced as promising candidates. chemistryviews.org These groups are stable enough for standard Fmoc-based solid-phase peptide synthesis (SPPS) but can be efficiently removed with agents like 1,4-dithiothreitol (DTT). chemistryviews.org The SIT group, in particular, has shown excellent performance in SPPS and leads to less racemization compared to other groups like S-tert-butyl (StBu). chemistryviews.orgresearchgate.net

Enzyme-Labile Groups: The use of enzymes to deprotect Cys residues represents a highly specific and orthogonal strategy. The phenylacetamidomethyl (Phacm) group, for example, is structurally similar to the Acm group but can be selectively cleaved by penicillin amidohydrolase at a neutral pH. This enzymatic removal is compatible with a wide range of other protecting groups, offering a unique level of orthogonality for complex syntheses.

Palladium-Labile Groups: Allyl-based protecting groups, such as allyloxycarbonyl (Alloc), can be removed under mild conditions using a palladium catalyst. researchgate.net This method is orthogonal to both acid- and base-labile groups commonly used in Fmoc-SPPS, expanding the strategic options for multi-disulfide peptide synthesis. researchgate.net

Photolabile Groups: Protecting groups that can be cleaved by light offer spatial and temporal control over deprotection, which is a significant advantage for certain applications. Research into photolabile Cys protecting groups is ongoing, aiming to provide a "one-pot" strategy for regioselective disulfide bond formation. researchgate.net

Another critical challenge being addressed is the suppression of side reactions associated with cysteine. Racemization at the α-carbon and the formation of piperidine-related byproducts during Fmoc-SPPS are persistent issues. rsc.orgnih.gov The development of new protecting groups is often evaluated based on their ability to minimize these side reactions. nih.gov For example, the use of Dpm in place of Trt has been shown to reduce the oxidation of cysteine to cysteic acid. bachem.com

The table below summarizes the characteristics of some emerging cysteine protecting groups compared to the established Dpm group.

Protecting GroupAbbreviationCleavage ConditionKey Features
DiphenylmethylDpmHigh concentration TFA (e.g., 90%) rsc.orgGood orthogonality with Mmt; more stable than Trt. sigmaaldrich.com
sec-Isoamyl mercaptanSIT1,4-Dithiothreitol (DTT) chemistryviews.orgReductively labile; good performance in SPPS with low racemization. chemistryviews.orgresearchgate.net
PhenylacetamidomethylPhacmPenicillin Amidase (neutral pH) Enzyme-labile; orthogonal to most chemical deprotection methods.
AllyloxycarbonylAllocPd(PPh₃)₄ / Scavenger researchgate.netPalladium-labile; orthogonal to acid/base cleavage. researchgate.net

Ultimately, the goal is to expand the repertoire of Cys protecting groups to allow for the seamless and efficient synthesis of increasingly complex disulfide-rich peptides. scispace.comsemanticscholar.org The development of novel groups with diverse and highly specific cleavage mechanisms will be essential for advancing peptide-based drug discovery and protein science. springernature.comacs.org

Q & A

Q. Conflicting reports on Dpm stability: How to reconcile discrepancies in TFA sensitivity?

  • Resolution : Studies showing Dpm stability in 1–3% TFA refer to short-term exposures (e.g., during resin washing), while full cleavage requires 95% TFA. Validate conditions using controlled cleavage assays and adjust protocols based on peptide length and resin type .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.